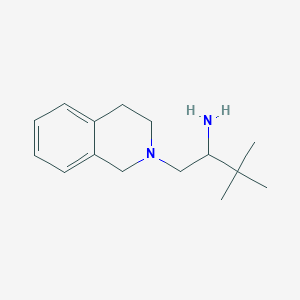

3,3-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Wissenschaftliche Forschungsanwendungen

Hemostatic Properties and Blood Coagulation

3,3-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-2-amine and its derivatives have been studied for their impact on blood coagulation. In research conducted by Limanskii et al. (2009), a series of 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides were synthesized and tested for their hemostatic properties. The compounds demonstrated significant hemostatic activity, with certain compounds having radicals such as morpholine and 2-(3,4-dimethoxyphenyl)ethylamine, which reduced blood coagulation time by 14–16% Limanskii et al., 2009.

Antifungal Activity

Another aspect of the compound's application is its antifungal properties. Surikova et al. (2010) synthesized amides and hydrazides of 2-oxo-3-(3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-idene)propanoic acid and evaluated their antifungal activity against Candida albicans. Notably, the amide with a thymol radical was particularly effective, showing activity at a concentration of 125 μg/ml Surikova et al., 2010.

Synthesis of Natural Product Analogues

The compound is also significant in the synthesis of structures related to natural products. Zhu et al. (2018) detailed a process where amines such as 1,2,3,4-tetrahydroisoquinoline, through redox-neutral annulations with 2-(2-oxoethyl)malonates, lead to structures akin to natural products like crispine A and harmicine Zhu et al., 2018.

Catalytic Enantioselective Synthesis

The compound is utilized in catalytic enantioselective synthesis. Chen et al. (2013) described a one-pot multicomponent transformation process using 1,2,3,4-tetrahydroisoquinolines to form tetrahydroisoquinolines bearing a C4 stereocenter. This synthesis approach contributes to the production of complex molecules like spermidine alkaloids Chen et al., 2013.

Structural Studies and Coordination Chemistry

The compound also finds applications in structural studies and coordination chemistry. Sokol et al. (2002) synthesized and performed X-ray diffraction analysis, IR, and electronic absorption spectroscopy on 1-(cyano[benzimidazole-2-yl])methylene-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline. The compound's structural insights offer valuable information for understanding molecular interactions and designing complex chemical systems Sokol et al., 2002.

Eigenschaften

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethylbutan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-15(2,3)14(16)11-17-9-8-12-6-4-5-7-13(12)10-17/h4-7,14H,8-11,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAAGXPJOVJPNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN1CCC2=CC=CC=C2C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2613308.png)

![N-([2,3'-bifuran]-5-ylmethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2613309.png)

![N-(3,4-dimethylphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2613316.png)

![N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2613321.png)

![1-[(4-Nitrophenyl)methyl]adamantane](/img/structure/B2613330.png)

![(1-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2613331.png)